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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8062 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a
nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and
glucose metabolism. As a key regulator of these metabolic pathways, FXR has emerged as a
promising therapeutic target for a variety of diseases, including non-alcoholic steatohepatitis
(NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This technical guide
provides an in-depth overview of the patent and intellectual property landscape surrounding
GSK8062, including details on its composition of matter patent, its mechanism of action, and
key experimental data.

Patent Information

The primary intellectual property protecting GSK8062 is the patent application
W02008157271, titled "FARNESOID X RECEPTOR AGONISTS". This patent, filed by
GlaxoSmithKline, discloses a series of isoxazole derivatives as potent FXR agonists.

Key Patent Details:
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Feature Information

Patent Number W02008157271

Publication Date December 24, 2008

Applicant/Assignee GlaxoSmithKline LLC

Inventors Bass, Jonathan Y.; Caravella, Justin A.; et al.
Title FARNESOID X RECEPTOR AGONISTS

Composition of matter for a series of isoxazole
Core Claim derivatives, including the compound identified
as GSK8062.

The patent claims cover the chemical structure of GSK8062, its pharmaceutically acceptable
salts, and its use in the treatment of FXR-mediated diseases. Specifically, GSK8062 is
identified within the examples of the patent as a potent FXR agonist.

Chemical Structure of GSK8062:

o |[UPAC Name: 6-(4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-
isoxazolyl)methoxy)phenyl)-1-Naphthalenecarboxylic acid

e CAS Number: 943549-47-1
e Molecular Formula: C3zoH23CI2NOa

» Molecular Weight: 532.41 g/mol

Mechanism of Action and Signaling Pathway

GSK8062 exerts its therapeutic effects by binding to and activating the Farnesoid X Receptor.
FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X
Receptor (RXR). Upon activation by an agonist like GSK8062, this heterodimer translocates to
the nucleus and binds to specific DNA sequences known as FXR response elements (FXRES)
in the promoter regions of target genes. This binding modulates the transcription of genes
involved in various metabolic processes.
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One of the primary functions of FXR activation is the regulation of bile acid homeostasis. FXR
activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits
the expression of Cholesterol 7a-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid
synthesis. This creates a negative feedback loop to control bile acid levels.[1] Additionally, FXR
activation in the intestine stimulates the release of Fibroblast Growth Factor 19 (FGF19), which
also acts to suppress CYP7A1 expression in the liver.

The following diagram illustrates the core FXR signaling pathway:

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of GSK8062 via the Farnesoid X Receptor (FXR).

Experimental Data and Protocols

The primary source of publicly available experimental data for GSK8062 is the scientific
publication by Bass et al. in Bioorganic & Medicinal Chemistry Letters (2011). This paper
details the discovery and optimization of a series of conformationally constrained FXR agonists,
including GSK8062.

In Vitro FXR Agonist Activity

The potency of GSK8062 as an FXR agonist was determined using a cell-based reporter gene

assay.

Experimental Protocol: FXR Reporter Gene Assay
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» Cell Line: HEK293 cells were transiently co-transfected with expression vectors for human
FXR and RXRa, along with a reporter plasmid containing multiple copies of an FXRE
upstream of a luciferase reporter gene.

o Compound Treatment: Transfected cells were treated with varying concentrations of
GSK8062 or a reference agonist (e.g., GW4064).

 Incubation: Cells were incubated for 24 hours to allow for receptor activation and reporter
gene expression.

o Luciferase Assay: Luciferase activity was measured using a luminometer, and the results
were expressed as the fold activation over the vehicle control.

o Data Analysis: The ECso value, representing the concentration of the compound that elicits
50% of the maximal response, was calculated from the dose-response curve.

Quantitative Data:

Compound FXR Agonist ECso (nM)
GSK8062 5
GW4064 (Reference) 30

Data extracted from Bass et al., Bioorg. Med. Chem. Lett. 2011.

The data clearly indicates that GSK8062 is a highly potent FXR agonist, with an ECso in the
low nanomolar range, making it significantly more potent than the reference compound
GW4064 in this assay.

Synthesis of GSK8062

The synthesis of GSK8062, as described in the supporting information of the Bass et al.
publication, involves a multi-step synthetic route. A generalized workflow for the synthesis is
presented below.
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Figure 2: Generalized synthetic workflow for GSK8062.
Detailed Experimental Protocol (Conceptual Outline):

The synthesis begins with the construction of the substituted isoxazole ring system from
commercially available starting materials. This is typically achieved through a condensation
reaction followed by cyclization. The resulting isoxazole intermediate is then alkylated with a
suitable brominated intermediate to introduce the ether linkage. A key step in the synthesis is a
Suzuki coupling reaction to connect the isoxazole-phenyl ether moiety with the naphthalene
carboxylic acid precursor. The final step involves the saponification of the ester to yield the
carboxylic acid of GSK8062. Each step requires specific reaction conditions, solvents, and
purification methods, which are detailed in the supplementary materials of the cited publication.

Conclusion

GSK8062 is a potent, non-steroidal FXR agonist with a well-defined intellectual property
position, primarily established by the patent application WO2008157271. Its mechanism of
action through the FXR signaling pathway has significant therapeutic potential for metabolic
diseases. The publicly available data demonstrates its high in vitro potency. This technical
guide provides a foundational understanding of the key intellectual property and scientific data
related to GSK8062 for professionals in the field of drug discovery and development. For
further detailed experimental procedures, it is recommended to consult the primary scientific
literature and the full patent documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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